methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
Description
Methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a triazolopyrimidine derivative featuring a 4-fluorobenzyl substituent at position 3 and a methyl thioacetate group at position 5. The 4-fluorobenzyl moiety enhances lipophilicity and may influence target selectivity, while the thioacetate ester improves solubility and metabolic stability.
Synthetic routes for analogous compounds (e.g., ) involve nucleophilic substitution of a chloro or thiol precursor at position 6. For example, 3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS: see ) could react with methyl bromoacetate to yield the target compound. Such derivatives are often explored as kinase inhibitors or epigenetic modulators, given the triazolopyrimidine scaffold’s affinity for ATP-binding pockets .
Properties
IUPAC Name |
methyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOUPCERRSPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorobenzyl azide and a suitable pyrimidine derivative under thermal or catalytic conditions.
Thioacetate Introduction: The triazolopyrimidine intermediate is then reacted with a thioacetate reagent, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioacetate moiety can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) on the fluorobenzyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The fluorine atom on the benzyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C with H2, lithium aluminum hydride (LiAlH4)
Substitution: NaOMe, potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Research into its mechanism of action and efficacy in preclinical models would be essential steps in this process.
Industry
Industrially, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties could also make it useful in materials science or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: R<sup>3</sup> Position: The 4-fluorobenzyl group in the target compound contrasts with bulkier substituents like morpholinomethylbenzyl () or halogenated benzyls (). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to bromine or chlorine . R<sup>7</sup> Position: The methyl thioacetate group is unique compared to amines () or heterocyclic thioethers (). This ester group likely improves bioavailability over free thiols .
Synthetic Yields :
- Derivatives with simple benzyl groups (e.g., ) show higher yields (81–89.9%) than brominated analogs (72%, ). The target compound’s synthetic yield is unreported but may depend on the reactivity of the 7-thiol precursor .
Thermal Stability :
- Melting points vary widely: chlorobenzyl derivatives (104.9–105.9°C, ) vs. morpholine-containing analogs (89–90°C, ). The target compound’s physical state (solid/liquid) remains uncharacterized.
Spectroscopic and Analytical Data
- HR-MS : Analogous compounds (e.g., ) show precise mass matches (Δ < 0.003 Da), confirming synthetic accuracy. The target compound’s expected [M+H]16<="" <="" is="" li="" sub>fn6<="" sub>h13<="" sub>o2<="" sub>s).="" sup>="" ~377.08="">
- NMR : Aromatic protons in 4-fluorobenzyl derivatives typically resonate at δ 7.2–7.4 ppm, while triazolopyrimidine protons appear upfield (δ 8.5–9.0 ppm) .
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Q & A
(Basic) What are the key synthetic steps for preparing methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate?
Methodological Answer:
The synthesis typically involves three stages:
Core Formation : Cyclization of precursors (e.g., 4-fluorobenzylhydrazine and thiourea derivatives) to construct the triazolo[4,5-d]pyrimidine core .
Thioether Linkage : Introduction of the thio group via nucleophilic substitution or coupling reactions, often using mercaptoacetic acid derivatives .
Esterification : Reaction with methyl chloroacetate or similar reagents to form the final acetate ester .
Critical Controls : Temperature (60–80°C for cyclization), solvent selection (DMF or DCM), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
(Basic) Which characterization techniques are essential for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy : H/C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) .
- HPLC/MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H] at m/z 433) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the triazolo-pyrimidine core .
- Elemental Analysis : Validates C, H, N, S, and F composition .
(Advanced) How can synthesis yield be optimized while maintaining purity?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation .
- Catalyst Screening : Use of triethylamine or DBU improves cyclization efficiency .
- In Situ Monitoring : TLC or LC-MS tracks intermediate formation to minimize side products .
- Scale-Up Adjustments : Gradual reagent addition and controlled cooling prevent exothermic side reactions .
(Advanced) How to address contradictions in reported biological activity data across analogs?
Methodological Answer:
- Structural Comparison : Fluorine vs. chlorine substituents alter lipophilicity (logP) and target binding (e.g., kinase inhibition) .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to reduce variability .
- Meta-Analysis : Cross-reference IC values from peer-reviewed studies to identify outliers .
(Advanced) What methodologies elucidate target interaction mechanisms?
Methodological Answer:
- Molecular Docking : Predict binding modes with enzymes (e.g., EGFR kinase) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K) for fluorobenzyl derivatives .
- Crystallographic Studies : Resolve binding site interactions (e.g., hydrogen bonds with pyrimidine N-atoms) .
(Basic) What initial biological assays are recommended for therapeutic potential evaluation?
Methodological Answer:
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative pathogens .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., MCF-7, A549) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2) .
(Advanced) How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact pharmacokinetics?
Methodological Answer:
- Lipophilicity : Fluorine increases logP (e.g., +0.5 vs. chlorine), enhancing membrane permeability .
- Metabolic Stability : Fluorinated analogs resist CYP450 oxidation in liver microsome assays .
- Solubility : Introduction of polar groups (e.g., acetamido) improves aqueous solubility for in vivo studies .
(Advanced) What strategies enable scalable synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous processing minimizes batch variability in thioether coupling .
- Recrystallization : Tert-butyl methyl ether (TBME) yields high-purity crystals (>98%) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
